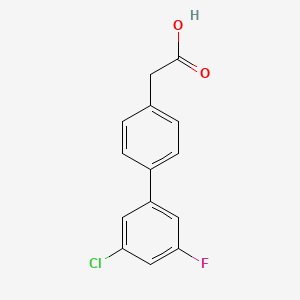

4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[4-(3-chloro-5-fluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFSYUUGAKFINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716598 | |

| Record name | (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334499-97-6 | |

| Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-chloro-5′-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Allylation of Ortho-Chlorophenol

Ortho-chlorophenol is converted to its alkali metal salt (e.g., potassium or sodium salt) and reacted with allyl halides (e.g., allyl chloride) in aqueous or alcoholic media. The reaction proceeds via nucleophilic substitution, yielding ortho-chlorophenyl allyl ether. Key conditions include:

-

Temperature : 50–80°C

-

Catalyst : None required (base-mediated reaction)

The product is isolated via phase separation and dried under reduced pressure to ensure anhydrous conditions for subsequent steps.

Friedel-Crafts Acylation with Diethyl Oxalate

In the presence of anhydrous aluminum chloride (AlCl₃), ortho-chlorophenyl allyl ether undergoes Friedel-Crafts acylation with diethyl oxalate in anhydrous ether or tetrahydrofuran (THF). This step forms para-allyloxy phenylglyoxalate, with the AlCl₃ acting as a Lewis acid to facilitate electrophilic aromatic substitution.

-

Solvent : Anhydrous ether or THF

-

Catalyst : AlCl₃ (1.2–1.5 equivalents)

-

Reaction Time : 4–6 hours

Wolff-Kishner Reduction to Ethyl Ester

The glyoxalate intermediate is reduced using hydrazine hydrate and potassium hydroxide (KOH) in diethylene glycol or triethylene glycol. Traditional Wolff-Kishner conditions (high-temperature, prolonged reactions) are avoided by optimizing the reaction at 90–100°C for 3 hours, minimizing side reactions.

Hydrolysis to Target Acid

The ethyl ester is hydrolyzed using aqueous sodium hydroxide (20–30% w/v) followed by acidification with concentrated hydrochloric acid (HCl). This step achieves near-quantitative conversion to the final product.

Table 1: Summary of Four-Step Synthesis

| Step | Reagents/Catalysts | Conditions | Key Outcomes |

|---|---|---|---|

| 1 | Allyl chloride, KOH | 50–80°C, aqueous phase | Ortho-chlorophenyl allyl ether |

| 2 | Diethyl oxalate, AlCl₃ | Anhydrous ether, 4–6 hrs | Para-allyloxy phenylglyoxalate |

| 3 | Hydrazine hydrate, KOH | 90–100°C, 3 hrs | Ethyl ester derivative |

| 4 | NaOH, HCl | Reflux, 30–60 mins | 4-(3-Chloro-5-fluorophenyl)phenylacetic acid |

Diazotization and Hydrolysis Route

The Chinese patent CN106928044A outlines a shorter pathway utilizing diazonium chemistry to introduce the trichloroethyl group, followed by acidic hydrolysis.

Diazotization and Trichloroethylation

Fluoroaniline undergoes diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in the presence of vinylidene chloride. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) and copper-based catalyst (e.g., CuCl₂) enhance the reaction efficiency.

Acidic Hydrolysis

The trichloroethyl intermediate is hydrolyzed under acidic conditions (e.g., sulfuric or hydrochloric acid) to yield the target acetic acid derivative. The reaction is conducted in a mixed solvent system to balance solubility and reactivity.

-

Acid Concentration : 6–12 M

-

Temperature : 80–100°C

-

Reaction Time : 2–4 hours

Table 2: Diazotization-Hydrolysis Method Overview

| Step | Reagents/Catalysts | Conditions | Key Outcomes |

|---|---|---|---|

| 1 | NaNO₂, HCl, CuCl₂ | 0–5°C, phase-transfer catalyst | Trichloroethyl intermediate |

| 2 | H₂SO₄ or HCl | 80–100°C, 2–4 hrs | This compound |

Comparative Analysis of Methodologies

Yield and Scalability

Industrial Applicability

-

The Korean method’s use of continuous flow reactors for allylation and hydrolysis steps enhances scalability.

-

The Chinese method’s reliance on low-temperature diazotization complicates large-scale implementation.

Mechanistic Insights and Optimization Strategies

Friedel-Crafts Acylation Dynamics

The AlCl₃-catalyzed formation of para-allyloxy phenylglyoxalate proceeds via a Wheland intermediate, with electron-donating allyloxy groups directing electrophilic attack to the para position. Solvent choice (anhydrous ether) minimizes side reactions such as oligomerization.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium iodide (NaI) in acetone or other nucleophiles.

Major Products

The major products formed from these reactions include:

Oxidation: 4-(3-Chloro-5-fluorophenyl)benzoic acid.

Reduction: 4-(3-Chloro-5-fluorophenyl)phenylethanol.

Substitution: 4-(3-Iodo-5-fluorophenyl)phenylacetic acid.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)phenylacetic acid has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.

Pathways: Modulation of signaling pathways, such as those related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by halogen positioning, lipophilicity, and steric effects. Below is a comparative analysis with key analogs:

| Compound Name | CAS Number | Substituents | Molecular Formula | Lipophilicity (log k) | Key Applications |

|---|---|---|---|---|---|

| 4-(3-Chloro-5-fluorophenyl)phenylacetic acid | 1334499-97-6 | 3-Cl, 5-F on biphenyl | C₁₄H₁₀ClFO₂ | N.R. | Pharmaceutical intermediates |

| 2-(3-Chloro-5-fluorophenyl)acetic acid | 202001-00-1 | 3-Cl, 5-F on phenyl + acetic acid | C₈H₅ClFO₂ | 0.93 (similarity score) | Agrochemical synthesis |

| 4-Chloro-2-fluorophenylacetic acid | 194240-75-0 | 4-Cl, 2-F on phenyl + acetic acid | C₈H₅ClFO₂ | 0.91 (similarity score) | Polymer additives |

| 4-Chloro-α-methylphenylacetic acid | 90536-66-6 | 4-Cl on phenyl + α-methyl group | C₉H₉ClO₂ | N.R. | Organic synthesis intermediates |

Notes:

- Lipophilicity : The presence of halogens (Cl, F) increases lipophilicity, enhancing membrane permeability. Analog 202001-00-1 shows high similarity (0.93) to the target compound, suggesting comparable bioavailability .

- Synthetic Accessibility: Biphenyl derivatives like 1334499-97-6 require multi-step synthesis, whereas monosubstituted analogs (e.g., 90536-66-6) are simpler to prepare .

Spectroscopic and Computational Studies

Studies on phenylacetic acid derivatives using NMR and FT-IR reveal that halogen positioning alters electron distribution and hydrogen-bonding capacity. For example:

- The 3-Cl,5-F configuration in 1334499-97-6 creates a dipole moment that enhances intermolecular interactions, as seen in DFT calculations for similar compounds .

- 4-Chloro-2-fluorophenylacetic acid (194240-75-0) exhibits distinct IR absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl bend), differing from the target compound due to substituent orientation .

Commercial and Industrial Relevance

- Pricing: Biphenyl derivatives like 1334499-97-6 are typically high-cost (e.g., $240–890 per gram for related compounds) due to complex synthesis, whereas monosubstituted analogs (e.g., 4-chloro-α-methylphenylacetic acid) are cheaper ($180–680 per gram) .

- Market Demand: Industrial phenylacetic acids are driven by demand for non-steroidal anti-inflammatory drugs (NSAIDs) and fragrances, though halogenated variants are niche products .

Key Research Findings

Bioactivity : Chloro-fluoro substitution patterns (e.g., 3-Cl,5-F) correlate with enhanced antimicrobial activity in phenylacetic acid derivatives, though specific data for 1334499-97-6 remains unreported .

Thermal Stability: Biphenyl analogs exhibit higher thermal stability (>200°C) compared to monosubstituted phenylacetic acids, making them suitable for high-temperature industrial processes .

Regulatory Status : Fluorinated phenylacetic acids face stringent environmental regulations due to persistence in aquatic systems, necessitating specialized disposal protocols .

Biological Activity

4-(3-Chloro-5-fluorophenyl)phenylacetic acid (CAS No. 1334499-97-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phenylacetic acid backbone with a chloro and a fluorine substituent on the aromatic ring, which may influence its biological properties. The presence of electron-withdrawing groups like chlorine and fluorine is known to enhance the pharmacological profile of compounds by affecting their lipophilicity, binding affinity, and overall reactivity.

The biological activity of this compound may be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act through:

- Enzyme Inhibition : The compound potentially inhibits specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It may interact with receptors involved in signal transduction pathways, influencing cellular responses.

Structure-Activity Relationship (SAR)

Research indicates that the positioning and nature of substituents on the phenyl rings significantly impact the potency and selectivity of this compound. For instance, studies have shown that compounds with fluorine substituents at specific positions exhibit enhanced biological activity compared to their non-fluorinated counterparts .

| Substituent Position | Compound Example | EC50 (μM) | Biological Activity |

|---|---|---|---|

| 4-position | 4-F | 0.35 | Enhanced potency |

| 3-position | 3-Cl | 1.2 | Moderate potency |

| 3,5-difluoro | 3,5-F2 | 0.07 | Significantly increased potency |

Biological Activity Studies

Safety and Toxicology

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Initial assessments indicate that while some fluorinated compounds exhibit enhanced efficacy, they may also present cytotoxicity concerns at higher concentrations. Further studies are needed to evaluate the therapeutic index of this compound.

Q & A

Q. How can researchers troubleshoot challenges in purification?

- Answer:

- Recrystallization : Use solvent pairs like ethanol/water to isolate pure crystals; monitor via differential scanning calorimetry (DSC) .

- Reverse-phase HPLC : Optimize mobile phase composition (e.g., 0.1% formic acid) to resolve closely eluting impurities .

- Ion-exchange chromatography : Separate acidic byproducts using Dowex® resin in basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.